Lipophilicity and Solubility vs. Non-Benzyl Analog
The target compound incorporates a benzyl substituent at the piperazine N-4 position, which substantially increases lipophilicity compared to the des-benzyl analog N-(1,3-benzodioxol-5-yl)piperazine-1-carboxamide (CAS 765899-29-4, MW 249.27). The target compound has a computed logP of 2.61 and logD of 2.33 , while the des-benzyl analog has a computed XLogP3 of approximately 0.7 based on PubChem data [1]. This difference of approximately 1.9 logP units corresponds to roughly an 80-fold increase in octanol-water partition coefficient, predicting significantly higher membrane permeability and blood-brain barrier penetration potential for the benzyl-substituted compound.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP 2.61 (computed, ChemDiv); logD 2.33 |
| Comparator Or Baseline | N-(1,3-benzodioxol-5-yl)piperazine-1-carboxamide (CAS 765899-29-4): XLogP3 ~0.7 (PubChem computed); MW 249.27 vs. 339.39 |
| Quantified Difference | ΔlogP ≈ +1.9 units (~80-fold higher partition coefficient) |
| Conditions | Computed physicochemical properties; no experimental logP/logD data available for the target compound |
Why This Matters
For CNS-targeted screening libraries, the higher logP of the benzyl-substituted compound places it in a more favorable lipophilicity range for brain penetration (typically logP 1.5–4.0), while the des-benzyl analog may have insufficient passive permeability for intracellular or CNS targets.
- [1] PubChem. Compound Summary: CID 69462578, 1-Piperazinecarboxamide, N-1,3-benzodioxol-5-yl-(9CI) (CAS 765899-29-4). Molecular Weight 249.27 g/mol. View Source
